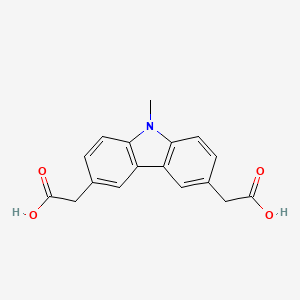
9H-Carbazole-3,6-diacetic acid, 9-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole-3,6-diacetic acid, 9-methyl-: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . These properties make them valuable in various applications, including nanodevices, rechargeable batteries, and electrochemical transistors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-3,6-diacetic acid, 9-methyl- typically involves the functionalization of the carbazole nucleus at the 3 and 6 positions. One common method is the Schiff base condensation of 9-ethylcarbazole-3,6-dicarbaldehyde with thiosemicarbazides . This reaction is carried out under mild conditions and results in high yields of the desired product .
Industrial Production Methods: Industrial production methods for carbazole derivatives often involve electropolymerization techniques. Carbazole moieties can be electropolymerized to form poly(2,7-carbazole) or poly(3,6-carbazole) derivatives . These methods are advantageous due to the lower bandgap energy values and the presence of poly para phenylene-like structures .
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazole-3,6-diacetic acid, 9-methyl- undergoes various chemical reactions, including:
Oxidation: Carbazole derivatives can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic substitutions, such as formylation and acylation, are common at the 3 and 6 positions of the carbazole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like acyl chlorides and formylating agents are employed.
Major Products:
Oxidation: Hydroxylated carbazole derivatives.
Reduction: Reduced carbazole derivatives with modified electronic properties.
Substitution: Formylated and acylated carbazole derivatives.
Scientific Research Applications
Chemistry: Carbazole derivatives are used in the synthesis of conducting polymers, which have applications in organic light-emitting diodes (OLEDs), organic photorefractive materials, and organic field-effect transistors (OFETs) .
Biology: Carbazole compounds exhibit a range of biological activities, including antiproliferative, antitumor, antibacterial, anti-inflammatory, and antioxidant activities . These properties make them valuable in medicinal chemistry for developing new therapeutic agents.
Medicine: In medicinal chemistry, carbazole derivatives are explored for their potential as anticancer, antiviral, and antiparasitic agents . Their ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase makes them candidates for treating neurodegenerative diseases .
Industry: In the industrial sector, carbazole derivatives are used in the production of dyes, pigments, and photoconductors . Their excellent thermal stability and photophysical properties make them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 9H-Carbazole-3,6-diacetic acid, 9-methyl- involves its interaction with molecular targets and pathways. Carbazole derivatives can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to increased levels of neurotransmitters in the brain . This mechanism is beneficial in treating neurodegenerative diseases like Alzheimer’s . Additionally, carbazole compounds can interact with DNA and proteins, leading to their antiproliferative and antitumor effects .
Comparison with Similar Compounds
9H-Carbazole-3,6-dicarboxylic acid: Another derivative of carbazole with similar properties.
9-Methyl-9H-carbazole-3-carboxylic acid: A related compound with a different substitution pattern.
9H-Fluorene: A structurally related compound that undergoes similar oxidation reactions.
Uniqueness: 9H-Carbazole-3,6-diacetic acid, 9-methyl- is unique due to its specific substitution pattern at the 3 and 6 positions, which enhances its electronic properties and reactivity . This makes it particularly valuable in applications requiring high charge carrier mobility and stability .
Properties
IUPAC Name |
2-[6-(carboxymethyl)-9-methylcarbazol-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-18-14-4-2-10(8-16(19)20)6-12(14)13-7-11(9-17(21)22)3-5-15(13)18/h2-7H,8-9H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCOSYBTWMHMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CC(=O)O)C3=C1C=CC(=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357948 |
Source


|
| Record name | 9H-Carbazole-3,6-diacetic acid, 9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56297-12-2 |
Source


|
| Record name | 9H-Carbazole-3,6-diacetic acid, 9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
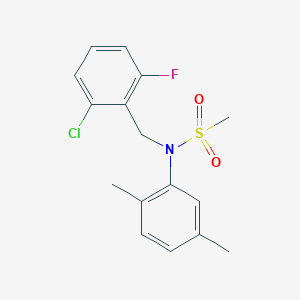
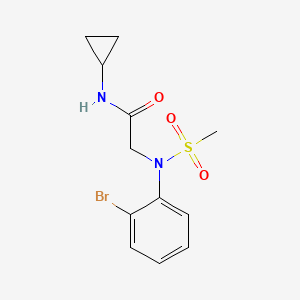
![N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5846371.png)
![1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5846382.png)
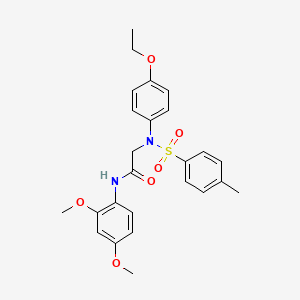
![N-{5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5846398.png)
![N-[4-(benzyloxy)phenyl]benzenesulfonamide](/img/structure/B5846401.png)
![2-(((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole](/img/structure/B5846409.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5846416.png)

![4-[(mesitylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5846439.png)
![2-ethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5846446.png)
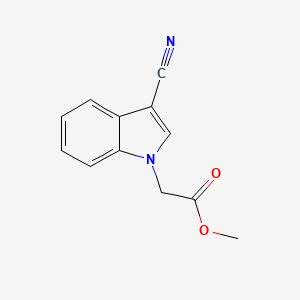
![3-METHOXY-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE](/img/structure/B5846466.png)
